Sabarubicin

描述

沙巴鲁滨,也称为 MEN-10755,是阿霉素的二糖类似物。它主要用于治疗小细胞肺癌 (SCLC)。 沙巴鲁滨已被证明比阿霉素具有更强的抗肿瘤功效,这被认为与其激活 p53 独立凋亡有关 .

准备方法

沙巴鲁滨以 14-乙酰氧基伊达鲁滨酮为起始原料合成。合成涉及在道诺霉素和 4-去甲氧基 (伊达鲁滨) 系列中制备二糖衍生物。与糖苷配基连接的第一个糖基是无胺糖,例如 2-脱氧-L-鼠李糖或 2-脱氧-L-岩藻糖,第二个糖基是道诺霉素。 含有 2-脱氧-L-岩藻糖的化合物与含有 2-脱氧-L-鼠李糖的化合物相比,具有优异的药理性质 .

化学反应分析

沙巴鲁滨会经历各种化学反应,包括糖基化和与生物大分子相互作用。糖基化过程涉及合成合适的活化糖中间体并对相应的糖苷配基进行糖基化。 这些反应形成的主要产物是具有优异药理性质的二糖衍生物 .

科学研究应用

Sabarubicin is a derivative of doxorubicin being developed by Menarini Pharmaceuticals for treating solid tumors, including small cell lung cancer . It belongs to the class of anthracyclines and cytostatic antibiotics, and it functions by stimulating apoptosis and reactive oxygen species, as well as inhibiting RNA synthesis and type II DNA topoisomerase .

Development Overview

This compound is currently in Phase II clinical trials for small cell lung cancer . Although development for solid tumors has been reported, there have been no recent reports . this compound has also been studied in trials for prostate cancer, testicular germ cell tumor, and unspecified adult solid tumors .

Preclinical Studies

Preclinical results suggest that this compound has strong antitumor activity, especially when combined with cisplatin (DDP), in lung tumors . In vitro, the drug combination was more cytotoxic than either drug alone, showing a synergistic effect in tumor cell lines. In xenograft experiments, this compound combined with DDP had a superior antitumor effect .

Clinical Studies

- Ovarian Cancer: A Phase II study of this compound as a second-line therapy for patients with locally advanced or metastatic ovarian cancer showed limited activity in patients with resistant ovarian cancer . However, the study indicated disease stabilization and a manageable toxicity profile, suggesting further investigation may be warranted in advanced ovarian cancer .

- Small Cell Lung Cancer: this compound is in clinical development for small cell lung cancer .

Combination Therapies

This compound has been investigated in combination with other antitumour agents. Studies have evaluated in vitro cytotoxic effects and in vivo antitumour activities produced by combining this compound and cisplatin (DDP) . The drug combination was generally more cytotoxic in vitro than single drugs alone, showing a synergistic effect in both non-small cell lung carcinoma (NSCLC) and small-cell lung carcinoma (SCLC) cell lines .

Molecular Mechanisms

This compound stimulates DNA binding of NF-ÎB, similar to doxorubicin . It has also been studied in combination with parthenolide, an NF-ÎB inhibitor, to measure cell mortality .

Pharmacokinetic Studies

作用机制

沙巴鲁滨通过激活 p53 独立凋亡发挥作用。它属于蒽环类抗生素,是含有四环醌环结构的聚酮化合物,其上通过糖苷键连接着糖基。 激活 p53 独立凋亡被认为是其优异抗肿瘤功效的关键机制 .

相似化合物的比较

沙巴鲁滨与其他蒽环类抗生素(如阿霉素和伊达鲁滨)进行比较。虽然阿霉素被广泛用于治疗各种癌症,但沙巴鲁滨在临床前模型中显示出更强的抗肿瘤功效。沙巴鲁滨独特的二糖结构,含 2-脱氧-L-岩藻糖和道诺霉素,使其药理性质得到增强。 其他类似化合物包括道诺霉素和表柔比星,它们也属于蒽环类抗生素 .

生物活性

Sabarubicin (MEN-10755) is a synthetic anthracycline analogue that has garnered attention for its potential as an anticancer agent, particularly in cases resistant to conventional therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its antitumor effects primarily through the inhibition of DNA topoisomerase II, a crucial enzyme involved in DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against tumors that have developed resistance to traditional chemotherapeutics like doxorubicin.

Key Findings:

- This compound shows superior efficacy compared to doxorubicin in preclinical models, particularly in doxorubicin-resistant tumor cells .

- It activates p53-independent apoptosis pathways, contributing to its effectiveness against resistant cancer types .

Clinical Efficacy

This compound has been evaluated in several clinical trials for various cancer types, including hormone-refractory prostate cancer and ovarian cancer. The following table summarizes key findings from phase II studies:

| Study Reference | Cancer Type | Patient Count | Dose (mg/m²) | PSA Response Rate (%) | Overall Survival (months) | Notable Toxicities |

|---|---|---|---|---|---|---|

| HRPC | 37 | 80 | 26.5 | 18.7 | Neutropenia (64.9%) | |

| Ovarian | 19 | 80 | 5.3 | 62 | Neutropenia (48%) |

Case Studies

- Hormone-Refractory Prostate Cancer :

- Ovarian Cancer :

Safety Profile

The safety profile of this compound is generally manageable, with myelosuppression being the primary concern. While cardiotoxicity is associated with many anthracyclines, this compound has shown a lower incidence of severe cardiac events compared to its predecessors.

Notable Toxicities:

属性

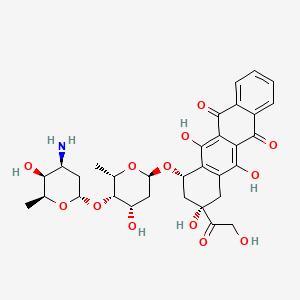

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHRZZISQVWPLK-UIRGBLDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870233 | |

| Record name | Sabarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211100-13-9 | |

| Record name | Sabarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211100-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabarubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211100139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sabarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS499WOZ93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。